molecular formula C8H8ClNO3 B3387748 5-Chloro-2-methoxy-4-methylnicotinic acid CAS No. 851607-38-0

5-Chloro-2-methoxy-4-methylnicotinic acid

Cat. No.: B3387748
CAS No.: 851607-38-0
M. Wt: 201.61 g/mol
InChI Key: UXGQMOASUWTWJN-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methylnicotinic acid: is a chemical compound belonging to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-2-methoxy-4-methylnicotinic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 2-methoxy-4-methylnicotinic acid.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-methoxy-4-methylnicotinic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of drugs targeting nicotinic receptors or enzymes involved in metabolic pathways.

    Biological Studies: Used in studies to understand the interaction of nicotinic acid derivatives with biological systems.

Industry:

    Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-methylnicotinic acid depends on its specific application. In medicinal chemistry, it may interact with nicotinic receptors or enzymes, modulating their activity. The presence of the chlorine, methoxy, and methyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • 2-Chloro-5-methylnicotinic acid
  • 5-Chloro-4-methylnicotinic acid
  • 2-Methoxy-5-chloronicotinic acid

Comparison:

  • Structural Differences: The position and type of substituents (chlorine, methoxy, methyl) on the nicotinic acid ring vary among these compounds, affecting their chemical and physical properties.
  • Reactivity: The presence of different substituents can alter the reactivity of the compound in various chemical reactions.
  • Applications: Each compound may have unique applications based on its specific structure and properties. For example, 5-Chloro-2-methoxy-4-methylnicotinic acid may have distinct pharmacological or catalytic properties compared to its analogs.

Properties

IUPAC Name

5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-4-5(9)3-10-7(13-2)6(4)8(11)12/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGQMOASUWTWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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